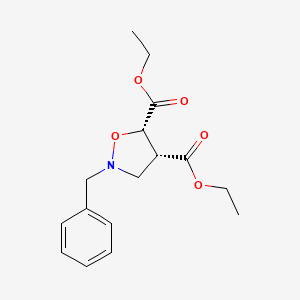
N-(4-Methylbenzyl)piperidin-4-amine hydrochloride
Descripción general
Descripción
N-(4-Methylbenzyl)piperidin-4-amine hydrochloride (NMPH) is an organic compound that is used in a variety of scientific research and laboratory applications. NMPH is a derivative of piperidine, a heterocyclic compound that is found in many natural products. NMPH is a colorless, odorless, and crystalline solid with a melting point of 185-187°C. It is soluble in water and is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Dual Inhibitor in Medicinal Chemistry
N-(4-Methylbenzyl)piperidin-4-amine hydrochloride and its derivatives have been explored as potential dual inhibitors of cholinesterase and monoamine oxidase. These properties are significant in the context of therapeutic research, particularly in neurodegenerative diseases such as Alzheimer's. One such derivative, MBA236, demonstrates these inhibitory properties (Bautista-Aguilera et al., 2014).
Piperidine Formation in Organic Chemistry
The compound is relevant in the synthesis of various piperidines, a class of organic compounds. An innovative approach using HCl·DMPU demonstrated how homoallylic amines can be transformed into 4-chloropiperidines, showcasing a method that is applicable to both aromatic and aliphatic amines. This indicates a broad substrate scope and high functional group tolerance, important for scalability in organic synthesis (Ebule et al., 2019).
Antihistaminic Activity
Research into N-heterocyclic 4-piperidinamines, which are structurally related to this compound, reveals their potential in antihistaminic activity. Synthesis and preliminary evaluation of these compounds showed promising in vitro and in vivo antihistaminic properties, important for developing new therapeutic agents for allergies and related conditions (Janssens et al., 1985).
DNA Research
In the field of DNA research, piperidine, a related compound, is used for creating DNA strand breaks at sites of damaged bases. This application is vital in DNA sequencing and studies of DNA damage. The mechanism by which piperidine creates these breaks at sites of N7-guanine alkylations has been confirmed, underscoring its importance in molecular biology and genetic research (Mattes et al., 1986).
Synthesis of Bioactive Compounds
Compounds structurally similar to this compound have been synthesized for potential bioactivity. For example, the synthesis of a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, demonstrated inhibitory activities toward fungi, illustrating the compound's potential in antimicrobial and antifungal applications (Xue Si-jia, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGZEWDMQSCUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)


![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)
![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)


![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)
![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)
![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)

